Cobaltous gluconate

Description

Historical Context of Cobalt-Gluconate Chemistry Research

The study of metal-gluconate complexes is not a recent development. Research into the coordination of metal ions with gluconic acid dates back to at least the mid-20th century, as evidenced by a comprehensive review on metal-gluconate complexes published in 1964. acs.org Gluconic acid's ability to form stable, water-soluble complexes with a wide range of metal cations made it an early subject of interest in coordination chemistry. ontosight.ai

Initial research focused on understanding the fundamental coordination chemistry, including the stability constants and structural features of these complexes. The use of gluconate as a chelating agent was explored in various contexts, including its ability to stabilize metal ions in solution. These foundational studies paved the way for the application of specific metal gluconates, such as cobaltous gluconate, in more advanced research fields. The development of analytical techniques over the decades has allowed for more detailed characterization of the bonding and structure of these compounds, such as the investigation into the chelation of gluconate with cobalt(III) to study the resulting isomers. znaturforsch.com

Significance in Contemporary Chemical Science

In modern chemical science, this compound is valued primarily as a precursor and a functional material in several key areas:

Catalysis : this compound serves as a starting material for the synthesis of advanced catalytic materials. Researchers have successfully used it to create cobalt-based catalysts for applications such as the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. nih.gov For instance, high-density cobalt sulfide (B99878) (Co₉S₈) nanocrystals encapsulated in nitrogen and sulfur dual-doped carbon spheres have been developed from a cobalt-gluconate precursor, demonstrating superior ORR activity. nih.gov Furthermore, cobalt-supported catalysts have been studied for the oxidation of D-glucose to D-gluconic acid, showcasing the potential for cost-effective catalytic conversions. oiccpress.com

Materials Science and Electrochemistry : The compound is extensively used in the electrodeposition of cobalt-containing alloys and coatings. Gluconate-based electrolytes are employed to produce nanocrystalline Co-W (cobalt-tungsten) alloy coatings, which are of interest for applications requiring high wear and corrosion resistance. researchgate.netresearchgate.net The pH of the gluconate bath plays a crucial role in determining the composition, structure, and properties of the deposited alloy. researchgate.netresearchgate.net this compound is also a precursor for synthesizing cobalt oxide nanoparticles and other complex materials. preprints.org For example, it has been used in the formation of Co-Sn alloys from sulfate-gluconate electrolytes. mdpi.com

Coordination Chemistry : The study of cobalt-gluconate complexes continues to provide insights into coordination principles. Research on the chelation of gluconate with cobalt(III) centers has elucidated the stereochemical outcomes of the coordination process, revealing the formation of different isomers depending on the ligand structure. znaturforsch.com These studies contribute to a deeper understanding of ligand-metal interactions, which is essential for designing new functional molecules.

Scope and Research Perspectives

The future of this compound research appears to be focused on leveraging its properties for advanced applications. The primary research trajectories include:

Advanced Catalysts : There is significant potential in developing novel, highly efficient, and selective catalysts derived from this compound. Future work will likely focus on tailoring the morphology and composition of these catalysts for specific chemical transformations, including energy conversion reactions and green chemistry processes. nih.govacs.org The ability to create complex structures like dual-doped carbon spheres from this precursor suggests a pathway to sophisticated catalyst design. nih.gov

Novel Functional Materials : The use of this compound as a building block for new materials is a promising research avenue. This includes the synthesis of nanomaterials with unique magnetic, electronic, or structural properties. Research into Co-W and other cobalt-based alloys will continue to be important for developing alternatives to traditional hard chrome coatings. researchgate.net Its application in creating materials for energy storage, such as batteries and supercapacitors, is also an area of active exploration. americanelements.com

Electrochemical Applications : Further investigation into the role of gluconate in electrolytic baths for alloy deposition is warranted. Understanding the complex equilibria and reaction mechanisms in these baths can lead to better control over the properties of the resulting coatings. researchgate.netmdpi.com This includes exploring its use in creating coatings with specific functionalities, such as enhanced wettability or specific catalytic activity.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3791-65-9 |

|---|---|

Molecular Formula |

C12H22CoO14 |

Molecular Weight |

449.23 g/mol |

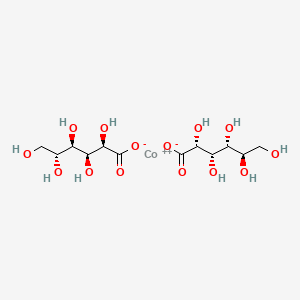

IUPAC Name |

cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/2C6H12O7.Co/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |

InChI Key |

BMJZVKPTRWYLKB-IYEMJOQQSA-L |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Co+2] |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Co+2] |

Origin of Product |

United States |

Synthetic Methodologies for Cobaltous Gluconate and Derived Materials

Direct Synthesis of Cobaltous Gluconate Complexes

This compound, or cobalt(II) gluconate, is an organometallic compound with the chemical formula C12H22CoO14. ontosight.ai It can be synthesized through several direct chemical reactions.

The direct synthesis of this compound can be achieved through various methods, each employing different cobalt precursors and reaction conditions.

One common method involves a double displacement reaction. In a typical procedure, a solution of a cobalt salt, such as hydrated cobalt sulfate (B86663) (CoSO₄·6H₂O), is heated to approximately 80°C. google.com Calcium gluconate is then added to the heated solution, leading to the formation of a precipitate of calcium sulfate, while the desired this compound remains in the solution. google.com The mixture is heated briefly before being cooled, and the precipitate is removed by filtration. google.com The resulting filtrate, a clear deep red solution containing this compound, can then be dried using conventional methods like evaporation under reduced pressure to yield the final product. google.com

An alternative protocol uses cobalt chloride (CoCl₂) and sodium gluconate. google.com By mixing one molar equivalent of cobalt chloride with a concentrated aqueous solution containing two molar equivalents of sodium gluconate, a heavy precipitate of this compound can be formed. google.com The addition of a solvent like acetone (B3395972) can facilitate the precipitation. google.com

A third method involves the reaction of cobalt carbonate with gluconic acid. google.com Powdered cobalt carbonate is carefully added to a stirred solution of gluconic acid. This reaction produces carbon dioxide, causing vigorous effervescence that must be controlled. google.com The resulting clear solution can be dried to obtain cobalt gluconate. google.com A specific variation of this method reacts basic cobalt carbonate with a gluconic acid solution (greater than 45% concentration) at a temperature between 70 and 100°C for one hour. google.com After the reaction is complete, the product is cooled to allow for crystallization, followed by drying and pulverizing. google.com

Thermochemical Synthesis Approaches

This compound also serves as a versatile precursor in thermochemical synthesis, where heat is used to induce chemical transformations, leading to the formation of valuable carbon nanostructures and cobalt oxide nanoparticles.

Solid-Phase Synthesis of Graphitic Carbon Nanostructures from Cobalt(II) Gluconate Pyrolysis

A facile, single-step solid-phase synthesis methodology utilizes cobalt(II) gluconate to produce graphitic carbon nanostructures (GCNs). rsc.orgechemcom.com This process involves the heat treatment of the cobalt gluconate salt at high temperatures, typically 900°C or 1000°C, under an inert atmosphere. rsc.orgechemcom.comresearchgate.net The synthesis proceeds through a series of sequential steps:

Pyrolysis: The organic gluconate precursor undergoes pyrolysis, transforming into amorphous carbon. rsc.orgechemcom.com

Oxide Formation and Reduction: Simultaneously, the Co²⁺ ions are converted to cobalt oxides (such as CoO), which are subsequently reduced to metallic cobalt nanoparticles by the surrounding carbon. rsc.orgechemcom.comresearchgate.net

Catalytic Graphitization: The newly formed cobalt nanoparticles act as catalysts, converting a portion of the amorphous carbon into highly crystalline graphitic structures, such as nanocapsules and nanopipes. rsc.orgechemcom.comresearchgate.net

The resulting material is a composite of GCNs, amorphous carbon, and metallic nanoparticles. A subsequent oxidative treatment can be used to selectively remove the amorphous carbon and metal particles, allowing for the recovery of pure, highly crystalline GCNs. rsc.orgechemcom.com

Thermal Decomposition Routes for Cobalt Oxide Nanoparticle Formation

Thermal decomposition of cobalt-containing organic precursors is a widely used route for synthesizing cobalt oxide nanoparticles, particularly Co₃O₄. bibliotekanauki.pl When cobalt(II) gluconate undergoes pyrolysis, cobalt oxides (CoO and Co₃O₄) are formed as intermediate species before being reduced to metallic cobalt at higher temperatures. rsc.orgechemcom.com By controlling the decomposition conditions, such as temperature and atmosphere, the synthesis can be stopped at the oxide stage to yield cobalt oxide nanoparticles.

Green Chemistry Considerations in Synthesis

In the pursuit of sustainable chemical processes, the composition of electrodeposition baths for the synthesis of cobalt-containing materials is a critical area of focus. The use of environmentally benign additives is a key strategy in green chemistry, aiming to replace toxic and hazardous components traditionally used in electroplating. This compound, or the in-situ formation of cobalt-gluconate complexes in solution, serves as an excellent foundation for developing greener electrochemical methods. Gluconate itself is recognized as an inexpensive, non-toxic, and biodegradable additive. researchgate.netresearchgate.net Its role as a complexing agent for metal cations over a wide pH range makes it a favorable alternative to hazardous substances like cyanide. acs.org

One of the most common and effective benign additives used in conjunction with gluconate baths is boric acid. ias.ac.indergipark.org.tr While traditionally viewed as a simple pH buffer to control the conditions at the cathode-solution interface, its role is more complex. ias.ac.inchalmers.se Boric acid is believed to adsorb onto the electrode surface, which can decrease the active area for hydrogen evolution, a competing reaction during deposition. ias.ac.in This inhibition of hydrogen evolution leads to a more controlled deposition process and can result in more uniform and fine-grained deposits. ub.edu The synergistic effect of gluconate as a chelating agent and boric acid as a buffer and surface modifier improves the co-deposition of alloys, such as Mn-Co, by preventing the precipitation of metal hydroxides and lowering the overpotential for cobalt deposition. ias.ac.in The presence of boric acid can expand the potential range in which high-quality, homogeneous deposits are obtained. ub.edu

Beyond boric acid, other organic compounds have been explored as green additives. For instance, sodium benzene (B151609) sulfonate (SBS) has been employed as an organic additive in the electrodeposition of Co-Ni alloys. mdpi.com The mechanism of action for SBS involves the adsorption of its oxygen atoms onto the cathode surface, which blocks active sites and leads to a more controlled deposition. mdpi.com This controlled process promotes the formation of well-ordered crystalline structures and fine-grained coatings. mdpi.com The use of such additives demonstrates a broader strategy to move away from volatile or toxic organic solvents and additives. electrochemsci.org

The table below summarizes the function and impact of key environmentally benign additives used in electrodeposition baths relevant to this compound.

| Additive | Chemical Formula/Type | Primary Function(s) | Impact on Electrodeposition Process |

| Sodium Gluconate | NaC₆H₁₁O₇ | Complexing agent | Inexpensive, non-toxic, and biodegradable complexing agent for metal ions; can increase deposition rate by inhibiting hydrogen co-evolution. researchgate.netresearchgate.netagh.edu.pl |

| Boric Acid | H₃BO₃ | Buffering agent, Surface adsorbate | Stabilizes pH at the cathode; adsorbs on the electrode surface to suppress hydrogen evolution, lowers overpotential for cobalt deposition, and promotes uniform, fine-grained deposits. ias.ac.inub.edu |

| Sodium Benzene Sulfonate (SBS) | C₆H₅NaO₃S | Organic additive, Inhibitor | Adsorbs onto the cathode to control deposition kinetics, leading to the formation of fine-grained and well-ordered crystalline coatings. mdpi.com |

The selection of these additives is a crucial aspect of designing sustainable electrochemical synthesis routes. By replacing hazardous chemicals with non-toxic, biodegradable, and effective alternatives, the environmental footprint of producing cobalt-based materials can be significantly reduced.

Advanced Structural Characterization and Spectroscopic Analysis

Elemental Analysis of Cobaltous Gluconate Complexes

Elemental analysis provides the fundamental empirical formula of a compound, confirming the constituent elements and their relative proportions. For this compound, this analysis is crucial for verifying the stoichiometry of the complex. The theoretical and experimentally determined elemental compositions of this compound (C₁₂H₂₂CoO₁₄) are in close agreement, validating the formation of the complex. hilarispublisher.comresearchgate.net

| Element | Symbol | Theoretical % | Experimental % |

| Carbon | C | 32.08 | ~32.1 |

| Hydrogen | H | 4.94 | ~4.9 |

| Cobalt | Co | 13.12 | 11.59 - 11.92 |

| Oxygen | O | 49.86 | - |

| Data derived from elemental analysis studies. hilarispublisher.comresearchgate.net |

The slight variation in the experimental cobalt content can be attributed to the presence of hydrated water molecules in the synthesized complex. hilarispublisher.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers profound insights into the molecular vibrations and, consequently, the bonding within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Coordination

FTIR spectroscopy is a powerful tool for determining how the gluconate ligand coordinates with the cobalt(II) ion. semanticscholar.orgresearchgate.net By comparing the FTIR spectrum of free gluconic acid with that of this compound, shifts in the characteristic vibrational frequencies of the carboxylate (-COO⁻) and hydroxyl (-OH) groups can be observed. These shifts provide direct evidence of coordination. semanticscholar.orgsci-hub.se

The coordination of the gluconate ligand to the cobalt ion is primarily through the carboxylate group and the α-hydroxyl group. This is evidenced by the significant shifts in the asymmetric and symmetric stretching vibrations of the carboxylate group, as well as changes in the bending and stretching vibrations of the hydroxyl groups upon complexation. chemicalpapers.comresearchgate.net The broad absorption band observed in the 3400-3200 cm⁻¹ region is indicative of the O-H stretching vibrations of the coordinated and uncoordinated hydroxyl groups, as well as any water of hydration. semanticscholar.orgjconsortium.com A strong band appearing in the 1600-1550 cm⁻¹ range is assigned to the asymmetric stretching vibration of the coordinated carboxylate group, while the symmetric stretching vibration is observed around 1400 cm⁻¹. The difference between these two frequencies (Δν) is a key indicator of the coordination mode of the carboxylate group.

| Vibrational Mode | Free Ligand (cm⁻¹) | This compound Complex (cm⁻¹) | Interpretation |

| O-H Stretch | ~3400-3200 (broad) | ~3411 (broad) | Involvement of hydroxyl groups in coordination and hydrogen bonding. semanticscholar.org |

| C=O Stretch (Carboxylic Acid) | ~1730 | - | Disappearance indicates deprotonation and coordination of the carboxylate group. |

| Asymmetric COO⁻ Stretch | - | ~1600-1550 | Coordination of the carboxylate group to the cobalt ion. |

| Symmetric COO⁻ Stretch | - | ~1400 | Coordination of the carboxylate group to the cobalt ion. |

| C-O Stretch (Alcohol) | ~1060 | Shifted | Involvement of hydroxyl groups in coordination. |

| This table presents a generalized summary of expected FTIR spectral data based on coordination chemistry principles. Specific values can vary based on the exact complex and experimental conditions. |

Raman Spectroscopy for Graphitic Structures

While Raman spectroscopy can also probe vibrational modes similar to FTIR, it is particularly sensitive to non-polar bonds and is an excellent technique for characterizing carbonaceous materials. jconsortium.comspectroscopyonline.com In the context of materials derived from this compound, such as those produced by pyrolysis for catalytic applications, Raman spectroscopy is instrumental in identifying and characterizing graphitic structures. acs.org The presence of characteristic bands, such as the D band (disorder-induced) around 1350 cm⁻¹ and the G band (graphitic) around 1580 cm⁻¹, provides information on the degree of graphitization and the presence of defects in the carbon lattice. csic.esgeologyscience.ruaps.org The intensity ratio of the D and G bands (I_D/I_G) is commonly used to quantify the level of disorder.

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the this compound complex. semanticscholar.orglibretexts.orguu.nlmsu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Load Transfer Bands

The UV-Vis spectrum of this compound is characterized by absorption bands arising from d-d electronic transitions of the Co(II) ion and charge transfer bands. semanticscholar.orgresearchgate.net The d-d transitions are typically weak and appear in the visible region, providing information about the coordination geometry of the cobalt center. For an octahedral Co(II) complex, three spin-allowed transitions are expected. However, often only two are observed in the visible spectrum. researchgate.net

A significant observation is the shift in the d-d transition peaks upon the addition of gluconate to a solution containing Co²⁺ ions. For instance, the peak corresponding to the ⁴T₁g(F) → ⁴T₁g(P) transition shifts from approximately 511 nm to 535 nm with increasing gluconate concentration, indicating complex formation. researchgate.net In addition to d-d transitions, charge transfer bands, which are much more intense, can be observed in the ultraviolet region. These bands involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT).

| Transition | Wavelength (λ_max) | Molar Absorptivity (ε) | Assignment |

| ⁴T₁g(F) → ⁴T₂g(F) | ~1200 nm | Low | d-d transition |

| ⁴T₁g(F) → ⁴A₂g(F) | ~675-750 nm | Very Low | d-d transition researchgate.net |

| ⁴T₁g(F) → ⁴T₁g(P) | ~535 nm | Low | d-d transition researchgate.net |

| Ligand to Metal Charge Transfer (LMCT) | < 300 nm | High | Charge Transfer |

| This table provides representative UV-Vis spectral data for an octahedral Co(II) complex in a gluconate environment. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution. ycis.ac.inresearchgate.netosti.govnih.gov For this compound, ¹H and ¹³C NMR can provide information on the connectivity of atoms and the coordination environment of the ligand. However, the paramagnetic nature of the Co(II) ion (a d⁷ system) can lead to significant broadening and shifting of NMR signals, making interpretation challenging.

To overcome this, studies have been performed on the more inert cobalt(III) gluconate complexes. znaturforsch.com In such cases, distinct sets of ¹³C NMR signals can be observed for different isomers of the complex, allowing for their separation and characterization. znaturforsch.com The chemical shifts of the carbon atoms in the gluconate ligand are sensitive to coordination, with the carbons nearest to the coordination site (C1 and C2) showing the most significant downfield shifts. Advanced 2D NMR techniques, such as COSY and HMQC, can be employed to establish the full assignment of the proton and carbon signals and to confirm the coordination sites.

Morphological and Microstructural Analysis

Studies on the electrodeposition of cobalt from gluconate solutions also utilize SEM to characterize the resulting coatings. The morphology of the electrodeposited cobalt can vary significantly depending on the conditions. researchgate.net For example, cobalt deposited from a simple aqueous solution may not show a definite shape, whereas deposition from other media can lead to structured morphologies like finer grains. researchgate.net In the case of Co-Sn alloys electrodeposited from gluconate baths, SEM analysis shows porous deposits with highly developed surfaces and hierarchical topologies. mdpi.com When cobalt oxide nanoparticles are synthesized via galvanostatic electrodeposition from a gluconate medium, SEM is used to describe the powder's morphology. preprints.org These analyses confirm that the surface topography is highly dependent on the synthesis or deposition parameters employed. researchgate.netmdpi.com

| Material | Synthesis/Treatment Method | Observed Morphology | Reference |

|---|---|---|---|

| Graphitic Carbon Nanostructures | Pyrolysis of Co(II) gluconate at 1000 °C | Irregular nanostructures (<100 nm) | researchgate.net |

| Cobalt-Tin Alloy | Electrodeposition from gluconate bath | Porous deposits with hierarchical topologies | mdpi.com |

| Cobalt Coatings | Electrodeposition from glycine-containing gluconate bath | Finer grains with fine microcracks | researchgate.net |

| Cobalt Oxide Nanoparticles | Galvanostatic electrodeposition from gluconate medium | General powder morphology characterization | preprints.org |

Transmission Electron Microscopy (TEM) provides higher resolution imaging of the internal structure of materials, while Selected Area Electron Diffraction (SAED) helps in determining their crystallinity. When Co(II) gluconate is pyrolyzed, TEM analysis of the resulting graphitic carbon nanostructures shows that the material consists of capsules with diameters of approximately 40-50 nm and shell thicknesses of 10-30 nm. researchgate.net High-resolution TEM (HRTEM) can further reveal well-ordered graphene layers surrounding crystalline metal particles. dicp.ac.cn The inter-distance between graphene walls has been measured to be around 0.36 nm, which is typical for graphitic structures. dicp.ac.cn

SAED patterns confirm the high crystallinity of these nanostructures. nih.govrsc.orgcapes.gov.br For instance, in materials derived from the electrochemical deposition of cobalt from a gluconate solution followed by annealing, SAED patterns confirm the phases present. mdpi.com One sample showed the coexistence of metallic cobalt (hexagonal crystal structure) and cobalt hydroxide (B78521) (hexagonal crystal structure). mdpi.com After annealing at higher temperatures (400 °C and 800 °C), the SAED patterns revealed the presence of cubic cobalt oxide (Co₃O₄). mdpi.com This demonstrates the utility of TEM and SAED in visualizing the detailed nanostructure and confirming the crystalline phases of materials synthesized from this compound precursors. nih.govrsc.orgmdpi.com

| Material/Precursor | Analysis Technique | Key Findings | Reference |

|---|---|---|---|

| Graphitic Nanostructures from Co(II) gluconate | TEM | Capsule morphology; Diameter: 40-50 nm; Shell thickness: 10-30 nm | researchgate.net |

| Graphitic Nanostructures from Co(II) gluconate | SAED | High crystallinity confirmed | nih.govrsc.orgcapes.gov.br |

| Electrodeposited/Annealed Cobalt Oxides | SAED | Identified phases: hexagonal Co, hexagonal Co(OH)₂, cubic Co₃O₄ | mdpi.com |

| Metal Carbon Nanostructure | HRTEM | Well-ordered graphene layers; Inter-wall distance: ~0.36 nm | dicp.ac.cn |

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in a material. The pyrolysis of Co(II) gluconate at temperatures below 700 °C results in amorphous, non-organized carbon. researchgate.net However, at temperatures above 700 °C, graphitic carbon begins to form, which is indicated by the appearance of a sharp (002) reflection in the XRD pattern, characteristic of graphitic structures. researchgate.net As the temperature rises, cobalt oxides formed during pyrolysis are reduced to metallic cobalt nanoparticles, which are also clearly identified by their characteristic XRD peaks. researchgate.net

In studies involving the electrodeposition of alloys from gluconate baths, XRD is used to identify the phases within the deposited layers. mdpi.comresearchgate.net For example, in Co-Sn alloys, XRD analysis confirmed the presence of two-phase alloys containing tetragonal tin and the tetragonal CoSn phase. mdpi.com Similarly, for cobalt oxide nanoparticles prepared by electrodeposition from a gluconate medium and subsequent annealing, XRD patterns clarify the crystal microstructure. mdpi.com At room temperature, the product was a mixture of Co(OH)₂ (hexagonal) and metallic Co. mdpi.com Upon annealing at 400 °C and 800 °C, the XRD peaks corresponded to cubic Co₃O₄. mdpi.com The suppression or absence of some diffraction peaks can indicate poor crystallinity. mdpi.com

| Precursor/Process | Condition | Identified Crystalline Phase(s) | Reference |

|---|---|---|---|

| Pyrolysis of Co(II) gluconate | > 700 °C | Graphitic Carbon, Metallic Cobalt (Co) | researchgate.net |

| Electrodeposition from Co-Sn gluconate bath | Varying potentials | Tetragonal Sn, Tetragonal CoSn | mdpi.com |

| Electrodeposition from gluconate bath | As-deposited (25 °C) | Cobalt Hydroxide (Co(OH)₂), Metallic Cobalt (Co) | mdpi.com |

| Electrodeposition from gluconate bath | Annealed at 400 °C / 800 °C | Cobalt Oxide (Co₃O₄) | mdpi.com |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition behavior. While specific TGA data for pure this compound is not detailed in the provided sources, the thermal decomposition of related cobalt compounds, such as cobalt(II) acetate (B1210297) tetrahydrate and chitosan-cobalt complexes, provides a relevant model. researchgate.netrsc.orgmdpi.com

The thermal decomposition of cobalt(II) acetate tetrahydrate, for instance, occurs in distinct stages. rsc.orgmdpi.com The initial stage involves dehydration, which is complete by 150 °C. rsc.org This is followed by the crystallization of an anhydrous acetate phase around 200 °C. rsc.org Further heating leads to a multi-stage decomposition of the anhydrous acetate, culminating in the formation of cobalt oxides like CoO between 275–310 °C. rsc.orgmdpi.com Similarly, the thermal degradation of a chitosan-cobalt complex in a nitrogen atmosphere occurs as a two-step reaction. researchgate.net The characteristic temperatures and the maximum rate of degradation increase as the heating rate is raised. researchgate.net Such multi-step degradation, involving dehydration, decomposition of the organic moiety, and final formation of stable cobalt oxides, is the expected pathway for this compound. researchgate.netrsc.org The final decomposition products under an inert atmosphere are typically cobalt oxides. rsc.orgfishersci.com

Surface Area Determination via BET Technique

The Brunauer-Emmett-Teller (BET) technique is used to measure the specific surface area of a material by nitrogen adsorption. This characteristic is particularly important for applications in catalysis and adsorption. For materials derived from this compound, such as graphitic carbon nanostructures (GCNs), the surface area can be substantial. rsc.orgcapes.gov.br

These GCNs, obtained through the pyrolysis of Co(II) gluconate and subsequent purification, can be used as supports for platinum nanoparticles. nih.govrsc.org The resulting electrocatalysts have been shown to possess a high electrocatalytical surface area, reaching up to 90 m²g⁻¹ Pt. nih.govrsc.orgcapes.gov.br The analysis of surface area and pore size of cobalt oxide nanoparticles synthesized from gluconate solutions is also performed using conventional N₂ adsorption/desorption isotherms at -196 °C. preprints.org This high surface area is a critical factor in the material's high catalytic activity, for example, in methanol (B129727) electrooxidation. nih.govrsc.org

Magnetic Characterization of Cobalt(II) Complexes

The magnetic properties of cobalt(II) complexes are of significant interest due to the electronic configuration of the Co²⁺ ion (3d⁷). In a high-spin octahedral environment, which is common for Co(II), the ground electronic term is ⁴T₁g. researchgate.netresearchgate.net This term is orbitally degenerate, which leads to a significant orbital contribution to the magnetic moment. researchgate.netresearchgate.net Consequently, the room temperature effective magnetic moments (μ_eff) for high-spin octahedral Co(II) complexes are typically found in the range of 4.3–5.2 Bohr magnetons (B.M.), which is considerably higher than the spin-only value of 3.87 B.M. for three unpaired electrons. researchgate.netresearchgate.netorientjchem.org

The magnetic properties are highly sensitive to the coordination geometry and any distortions from ideal symmetry. researchgate.netrsc.org Axial distortion of an octahedral environment can lead to significant magnetic anisotropy. researchgate.net The magnetic behavior of Co(II) complexes is often dominated by first-order spin-orbit coupling. researchgate.net In some cases, such as with four-coordinated Co(II) complexes, large uniaxial anisotropy can be observed. mdpi.com Vibrating sample magnetometer measurements can be used to confirm if cobalt-containing complexes behave as soft magnetic materials, which can retain a degree of magnetization even after an external magnetic field is removed. researchgate.net

| Property | Description | Typical Values/Characteristics | Reference |

|---|---|---|---|

| Electronic State (Octahedral) | High-spin Co(II) ground term | ⁴T₁g (orbitally degenerate) | researchgate.netresearchgate.net |

| Effective Magnetic Moment (μ_eff) | Room temperature values for high-spin octahedral complexes | 4.3–5.2 B.M. | researchgate.netresearchgate.netorientjchem.org |

| Key Influences | Factors affecting magnetic properties | Spin-orbit coupling, coordination geometry, structural distortions | researchgate.net |

| Magnetic Anisotropy | Directional dependence of magnetic properties | Can be significant, especially in distorted or lower-coordination geometries | researchgate.netmdpi.com |

Coordination Chemistry and Complexation Behavior of Cobaltous Gluconate

Stoichiometry of Cobalt-Gluconate Complexes

The stoichiometry of complexes formed between cobalt(II) and gluconate (Gl) is not fixed and varies considerably with the pH of the solution. Different research studies have identified several stoichiometric ratios through various analytical methods.

Conductometric titrations have been employed to determine the ratios of cobalt to gluconate (Co:Gl) and cobalt to hydroxide (B78521) (Co:OH⁻). These studies indicate the formation of a complex with a 1:1 Co:Gl ratio. core.ac.ukresearchgate.net The same method also revealed a 1:2 ratio of Co:OH⁻ in certain complex species, highlighting the involvement of hydroxide ions in the coordination sphere. core.ac.ukresearchgate.net Specifically, a 1:1 Co:Gl complex was identified when two hydroxide ions are present for every cobalt ion. researchgate.net

Spectrophotometric analysis using the precipitate absorbance method has also shed light on the stoichiometry. These measurements showed that a complex formed at an intermediate pH has a Co:Gl mole ratio of 2:3, while a different complex formed at a high pH exhibits a 1:2 mole ratio. core.ac.ukresearchgate.net

Detailed studies have identified specific chemical formulas for the complexes formed under different pH conditions. At a pH below 7.5, a 1:1 cationic complex, [Co(C₆H₁₁O₇)]⁺, is formed. publish.csiro.au In the pH range of 7.5 to 9.5, two distinct insoluble hydroxy species have been identified: Co₂(OH)₃(C₆H₁₁O₇)·xH₂O and Co₃(C₆H₁₀O₇)₂(OH)₂·2H₂O. publish.csiro.au Another investigation reported a complex with the formula CoGl(OH)₂ at a pH above 11.8 and a pink precipitate identified as Co₂Gl₂(OH) between pH 7.3 and 11.8. researchgate.net The diversity in reported stoichiometries underscores the complexity of the cobalt-gluconate system. core.ac.uk

Table 1: Summary of Reported Stoichiometries for Cobalt-Gluconate Complexes

| pH Range | Method | Reported Stoichiometry (Co:Gl:OH) | Formula | Reference |

|---|---|---|---|---|

| < 7.5 | Multiple | 1:1:0 | [Co(C₆H₁₁O₇)]⁺ | publish.csiro.au |

| 7.3 - 11.8 | Multiple | 2:2:1 | Co₂Gl₂(OH) | researchgate.net |

| 7.5 - 9.5 | Multiple | 2:1:3 | Co₂(OH)₃(C₆H₁₁O₇) | publish.csiro.au |

| 7.5 - 9.5 | Multiple | 3:2:2 | Co₃(C₆H₁₀O₇)₂(OH)₂ | publish.csiro.au |

| Intermediate pH | Precipitate Absorbance | 2:3 | - | core.ac.ukresearchgate.net |

| > 9.5 | Multiple | - | Anionic Species | publish.csiro.au |

| > 11.8 | Ion-Exchange | 1:1:2 | CoGl(OH)₂ | researchgate.net |

| High pH | Precipitate Absorbance | 1:2 | - | core.ac.ukresearchgate.net |

Stability Constant Determination Methodologies

The stability of metal complexes in solution is quantified by the stability constant (β), with a higher value indicating a more stable complex. pharmacy180.com The determination of these constants for cobalt-gluconate complexes requires specific analytical techniques due to the intricate equilibria involved. core.ac.ukresearchgate.net The stability of these complexes is influenced by factors such as the charge and size of the metal ion, the number of chelate rings formed, and steric effects. lscollege.ac.in

Potentiometric titration is a widely used electrochemical method for determining the stability constants of metal complexes. ijstr.orgcdnsciencepub.com The technique involves monitoring the change in the potential of a suitable electrode as a titrant is added to the solution containing the metal ion and the ligand. ijstr.org For metal-ligand systems, this typically involves measuring the pH or the concentration of free metal ions. mpg.de

In the context of cobalt complex analysis, potentiometric titrations have been used to study the oxidation-reduction potential of cobalt ions in the presence of a complexing agent like glycine (B1666218). ijstr.org The formation of a stable complex alters the electrochemical potential, and the magnitude of this change can be used to calculate the stability constant. ijstr.org This method relies on the principle that the formation of a metal-EDTA complex, for example, is sharp and rapid, and the indicator used must be sensitive to metal ion concentration near the equivalence point. lscollege.ac.in

The Schubert method, a type of ion-exchange technique, is particularly useful for studying complex formation in solution. core.ac.ukresearchgate.net This method involves the equilibrium distribution of a metal ion between a cation-exchange resin and a solution containing a complexing agent. researchgate.net By measuring the distribution of the metal ion (often a radiotracer) between the two phases in the presence and absence of the ligand, one can determine the stoichiometry and stability constant of the complex formed. core.ac.ukresearchgate.net

This method was specifically applied to the cobalt-gluconate system to measure stability constants at high pH. core.ac.ukresearchgate.net For the complex identified as CoGl(OH)₂, a stability constant of log β = 13.1 ± 0.8 was determined using the Schubert method. researchgate.net Ion-exchange is also a recognized technology for purifying cobalt solutions by removing metallic impurities. google.compurolite.com

The solubility product method is another technique for determining stability constants, especially for systems involving the formation of sparingly soluble species. core.ac.ukresearchgate.netresearchgate.net This method is based on measuring the increase in the solubility of a sparingly soluble salt of the metal in the presence of a complexing ligand. The extent of the solubility increase is directly related to the stability of the soluble complex formed.

In studies of metal-gluconate complexes, the solubility product method was utilized to determine the stability constant for uranium(VI) complexes at high pH. core.ac.ukresearchgate.net The principle involves precipitating the metal hydroxide and then measuring its solubility in solutions with varying concentrations of the gluconate ligand. From these measurements, the stability constant of the soluble metal-gluconate complex can be calculated. researchgate.net

pH-Dependent Speciation and Equilibrium Studies

The speciation of cobalt in gluconate solutions is critically dependent on pH. publish.csiro.au Equilibrium diagrams, constructed based on known stability constants, are used to visualize the distribution of various soluble species as a function of pH. nih.govmdpi.commdpi.com Studies have shown that cobalt(II) and gluconate ions form a range of soluble species, including free ions and neutral or charged complexes, with the specific distribution being a function of pH, temperature, and the concentrations of the components. nih.govmdpi.com The presence of gluconic acid can increase the solubility of cobalt, particularly in the pH range of 9 to 13.5. core.ac.ukresearchgate.net

The interaction between cobalt(II) and gluconate leads to the formation of distinct species across the pH spectrum, which can be categorized as cationic, anionic, and insoluble. publish.csiro.aucolab.ws

Cationic Species: In acidic to near-neutral solutions with a pH below 7.5, a soluble, unstable cationic complex, [Co(C₆H₁₁O₇)]⁺, has been confirmed to exist. publish.csiro.auresearchgate.net The formation of this 1:1 complex is indicated by a shift in the maximum absorbance from 510 nm to 520 nm as gluconate concentration increases. publish.csiro.au

Insoluble Species: In the slightly alkaline range of pH 7.5 to 9.5, the system is characterized by the formation of insoluble compounds. publish.csiro.auresearchgate.net Two specific precipitates have been identified: Co₂(OH)₃(C₆H₁₁O₇)·xH₂O and Co₃(C₆H₁₀O₇)₂(OH)₂·2H₂O. publish.csiro.au Another study identified a pink precipitate in a similar pH range (7.3-11.8), which was suggested to be Co₂Gl₂(OH). researchgate.net The formation of these hydroxy species likely involves polymerization, with metal ions linked by hydroxyl bridges. publish.csiro.au

Anionic Species: At a pH above 9.5, a soluble anionic species is formed. publish.csiro.auresearchgate.net This species is reported to be susceptible to rapid auto-oxidation. publish.csiro.au At a pH above 11.8, the anionic complex has been identified as CoGl(OH)₂, which would exist as [Co(C₆H₁₀O₇)(OH)₂]⁻. core.ac.ukresearchgate.net

Table 2: pH-Dependent Speciation of Cobalt-Gluconate Complexes

| pH Range | Species Type | Identified Formula | Reference |

|---|---|---|---|

| < 7.5 | Cationic | [Co(C₆H₁₁O₇)]⁺ | publish.csiro.auresearchgate.net |

| 7.5 - 9.5 | Insoluble | Co₂(OH)₃(C₆H₁₁O₇)·xH₂O | publish.csiro.au |

| 7.5 - 9.5 | Insoluble | Co₃(C₆H₁₀O₇)₂(OH)₂·2H₂O | publish.csiro.au |

| 7.3 - 11.8 | Insoluble | Co₂Gl₂(OH) | researchgate.net |

| > 9.5 | Anionic | Unspecified, subject to auto-oxidation | publish.csiro.auresearchgate.net |

| > 11.8 | Anionic | CoGl(OH)₂ | researchgate.net |

Ligand Interaction and Coordination Modes

The interaction between the cobalt(II) ion and the gluconate ligand is a key aspect of its chemistry, defining the structure and stability of the resulting complexes.

Gluconic acid is a polyhydroxy carboxylic acid, and its conjugate base, gluconate, is an effective chelating agent. ontosight.aiatamankimya.com Chelation is a process where a polydentate ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. The enhanced stability of gluconate complexes, when compared to other monocarboxylic acids, is due to the presence of multiple alcoholic hydroxyl (-OH) groups alongside the carboxylate (-COO⁻) group. mpg.de

This arrangement allows the gluconate ligand to form stable five-membered chelate rings with metal ions, including cobalt(II). mpg.de The coordination primarily involves the carboxylate oxygen atoms and one or more of the hydroxyl oxygen atoms, which can deprotonate, especially in alkaline conditions, to form stronger bonds with the metal center. mpg.deresearchgate.net This chelating ability allows gluconate to form stable, water-soluble complexes with a variety of divalent and trivalent metal ions. atamankimya.com

Research has shown that cobalt-gluconate systems are not limited to simple mononuclear complexes (one metal ion per complex). Under certain conditions, particularly at varying pH levels, multinuclear complexes can form. These are structures where multiple cobalt ions are bridged together by gluconate ligands.

A study of the cobalt(II) gluconate system identified the formation of insoluble, likely multinuclear, compounds such as Co₂(OH)₃(C₆H₁₁O₇)·xH₂O and Co₃(C₆H₁₀O₇)₂(OH)₂·2H₂O in the pH range of 7.5 to 9.5. publish.csiro.au The formation of such hydroxo-bridged multinuclear species indicates a complex interplay between hydrolysis of the cobalt ion and coordination by the gluconate ligand. Gel chromatographic separation studies of cobalt-gluconate electrolytes have also suggested the formation of cobalt complexes with molecular masses significantly higher than simple mononuclear species, further supporting the existence of multinuclear or polymeric structures in solution. idsi.md

Comparative Complexation Studies with Other Metal Ions

The interaction of gluconate is not exclusive to cobalt. Studying how gluconate complexes with other metals provides a broader understanding of its coordination behavior and the relative stability of the cobalt-containing systems.

Gluconate forms stable complexes with a wide range of transition metals, including iron, copper, nickel, and zinc. mpg.decosmeticsinfo.org The stability of these complexes can be compared using their formation constants (log β). Studies have been conducted to determine these constants for various metal-gluconate systems.

For instance, at a high pH of 13.3, the stability constants (log β) for 1:1 complexes of gluconate with several M²⁺ ions have been measured, showing that cobalt forms a significantly stable complex. researchgate.net The complexation behavior is also crucial in applied fields like electrodeposition, where gluconate is used as a chelating agent in baths for creating tin-cobalt alloys. researchgate.net In these systems, the gluconate ligand influences the codeposition of the metals by forming various complex species in the electrolyte solution. nih.gov The relative stability of Co(II)-gluconate complexes compared to those of other metals like Sn(II) affects the composition and properties of the final alloy. researchgate.net

| Metal Ion (M) | Complex Stoichiometry (M:Gluconate) | log β |

|---|---|---|

| Co(II) | 1:1 | 19.9 ± 2.0 |

| Fe(II) | 1:1 | 20.0 ± 0.4 |

| Cd(II) | 1:1 | 17.0 ± 0.6 |

| Eu(III) | 1:1 | 38.0 ± 0.4 |

| Ho(III) | 2:1 | 49.8 ± 0.4 |

*Data sourced from Warwick et al. researchgate.net

The flexible coordinating nature of the gluconate ligand also allows it to participate in the formation of more complex ternary systems, which involve two different metal ions and the gluconate ligand. This behavior is particularly relevant in the context of nuclear waste management, where gluconate can influence the mobility of radionuclides. researchgate.netfrontiersin.org

Studies on systems containing calcium and actinides (like Thorium(IV), Neodymium(III), or Curium(III)) have shown that gluconate facilitates the formation of stable, ternary Ca(II)/An(III/IV)/gluconate complexes. mpg.deresearchgate.net In these structures, the gluconate and hydroxide ions bridge the different metal centers. For example, multinuclear complexes such as [Ca₂Gluc(OH)₃]⁰ and [Ca₃Gluc₂(OH)₄]⁰ have been identified in hyperalkaline solutions. researchgate.netnih.gov The formation of these stable ternary species is a key factor in increasing the solubility of actinides. researchgate.netnih.gov This behavior provides a powerful analogy for understanding how cobalt(II) might participate in similar heterobimetallic complexes in solutions containing other metal ions, where gluconate acts as a versatile bridging and chelating ligand.

Solution Chemistry Dynamics of Cobalt-Gluconate Systems

The behavior of cobalt-gluconate complexes in aqueous solution is highly dynamic and strongly dependent on the solution's pH. publish.csiro.au The speciation—that is, the distribution of different complex forms—changes significantly as the pH varies.

At a pH below 7.5, studies have confirmed the existence of a simple, unstable cationic complex, [Co(C₆H₁₁O₇)]⁺. publish.csiro.aucolab.ws In this acidic to a neutral environment, the gluconate ligand is likely protonated and coordinates less strongly.

As the pH increases into the 7.5 to 9.5 range, the system becomes more complex. Deprotonation of hydroxyl groups on the gluconate ligand and hydrolysis of the Co(II) ion lead to the formation of insoluble, multinuclear hydroxo-complexes, such as Co₂(OH)₃(C₆H₁₁O₇) and Co₃(C₆H₁₀O₇)₂(OH)₂. publish.csiro.au

Above pH 9.5, the insoluble phases redissolve to form an anionic cobalt-gluconate species in the solution. publish.csiro.au This anionic complex is noted to be susceptible to rapid auto-oxidation, where the Co(II) is oxidized to Co(III). publish.csiro.au The speciation in solution is also a critical factor in electrochemical applications. For example, in the electrodeposition of Co-Sn alloys from gluconate baths, the pH-dependent equilibrium between various cobalt-gluconate and tin-gluconate species dictates the mechanism and outcome of the plating process. nih.gov

Electrochemical Properties and Applications of Cobaltous Gluconate Systems

Cyclic Voltammetry (CV) Studies of Electrochemical Behavior

In gluconate/sulfate (B86663) electrolytes, the electrodeposition of cobalt from solutions containing cobaltous gluconate is characterized by a single cathodic reaction peak. bas.bgbas.bg When co-depositing with other metals, such as tin, the cyclic voltammograms become more complex. For instance, in a Co-Sn gluconate system, tin, being the more noble metal, deposits at less negative potentials than cobalt. bas.bgnih.gov The introduction of cobalt ions into a tin gluconate electrolyte typically shifts the deposition potential of tin to more positive values, suggesting a change in the deposition kinetics when both metal ions are present. nih.gov

The shape and position of the voltammetric peaks are highly dependent on the electrolyte's composition and pH. For example, studies on Co-Sn alloy deposition from gluconate baths show that the presence of chloride or sulfate anions affects the deposition process; the cathodic reaction for tin deposition initiates faster in chloride-containing baths, while sulfate ions tend to inhibit the process. nih.govresearchgate.net The voltammograms for Co-Sn alloys reveal distinct anodic peaks corresponding to the dissolution of cobalt (around -0.3 V vs. Ag/AgCl), the stripping of cobalt from an alloy phase (around -0.05 V), and the dealloying limited by solid-state diffusion (around +0.15 V). mdpi.com

The addition of other substances, like glycine (B1666218), to a tin-cobalt gluconate/sulfate electrolyte can significantly influence the deposition of cobalt, acting as an accelerator for its reduction without blocking active sites on the electrode surface. bas.bg This results in an increased amount of cobalt in the deposited alloy, which is reflected by a higher corresponding anodic dissolution peak in the CV scan. bas.bg

| System | Electrolyte Composition | Key CV Observations | Reference |

| Co Deposition | Cobalt sulfate, Sodium gluconate, Sodium sulfate | A single cathodic reaction is observed for cobalt deposition. | bas.bg |

| Co-Sn Alloy | Cobalt(II), Tin(II), Gluconate, Chloride/Sulfate | Tin deposition starts at ~-0.6 V. Cobalt incorporation occurs at more negative potentials. Anodic peaks show dissolution of pure Co, Co from Co-Sn alloy, and dealloying. | nih.govmdpi.com |

| Co-Mn Alloy | Cobalt(II), Manganese(II), Gluconate | Potentiodynamic cathodic polarization curves were investigated to understand the effects of plating variables on alloy deposition. | tandfonline.com |

| Co-Cr Alloy | Cobalt sulphate, Chromium chloride, Sodium gluconate, Formic acid | The codeposition of Co and Cr follows an irregular deposition type. | researchgate.net |

Chronoamperometry and Nucleation Mechanism Analysis

Chronoamperometry, a technique where the current is measured as a function of time at a constant potential, is employed to study the initial stages of cobalt electrodeposition from gluconate solutions. The resulting current-time transients provide critical information about the nucleation and growth mechanism of the deposit.

In the electrodeposition of Co-Sn alloys from gluconate baths, the shape of the chronoamperometric curves is indicative of a three-dimensional nucleation and growth process that is controlled by mass transfer. nih.gov At certain potentials, these curves show a gradual rise in cathodic current to a maximum before reaching a plateau. nih.gov However, at more negative potentials, the transients can exhibit an induction period before the nucleation peak develops, which is associated with a delay in the nucleation of the solid phase. nih.gov This delay might be necessary to create active sites on the electrode surface. nih.gov

The analysis of these transients using theoretical models helps to distinguish between different nucleation modes, such as instantaneous (where all nuclei form at once) and progressive (where nuclei form continuously over time).

Studies involving the codeposition of cobalt with other metals, such as ruthenium from acidic chloride baths, have shown that the initial stages can follow a two-dimensional (2D) progressive nucleation model. mdpi.comdntb.gov.ua In these systems, the deposition begins with the formation of a thin layer of the more noble metal (ruthenium), upon which cobalt codeposits. The nucleation mechanism is progressive, meaning new nuclei are continuously formed on the electrode surface as the deposition proceeds. mdpi.comdntb.gov.ua The codeposition of Co-Sn alloys from gluconate baths is also described as occurring within a progressive nucleation model. nih.gov

As the deposition potential becomes more negative during the codeposition of cobalt-ruthenium alloys, a transition in the nucleation mechanism is observed. mdpi.comdntb.gov.ua The process shifts from 2D progressive nucleation to a three-dimensional (3D) instantaneous nucleation model. mdpi.comdntb.gov.ua This change is attributed to the increased incorporation of cobalt into the deposit at these more negative potentials. mdpi.comdntb.gov.ua In this mode, a fixed number of nuclei are activated simultaneously at the beginning of the potential step, and they grow in three dimensions. Similarly, in Co-Sn systems from gluconate baths containing sulfate ions, a transition from progressive to instantaneous nucleation is considered possible at more electronegative potentials. nih.gov

Anodic Stripping Voltammetry (ASV) for Alloy Composition Analysis

Anodic Stripping Voltammetry (ASV), often performed as Anodic Linear Stripping Voltammetry (ALSV), is a highly sensitive technique used to characterize the composition and phases of electrodeposited cobalt alloys from gluconate baths. The method involves depositing a thin film of the alloy onto an electrode and then electrochemically dissolving ("stripping") it by scanning the potential in the anodic direction.

The resulting stripping voltammogram shows current peaks at potentials characteristic of the dissolution of the different metallic components and their phases. For Co-Mn alloys deposited from a gluconate bath, ALSV analysis indicated the formation of a solid solution where manganese is dissolved in cobalt. tandfonline.com Similarly, for Co-Cr alloys, ALSV is used to examine the structure of the deposits. researchgate.net

In the study of Co-Sn alloys, ASV reveals distinct anodic peaks that can be attributed to the dissolution of different phases. For example, researchers have identified a peak for the oxidation of pure cobalt and separate peaks for the stripping of cobalt from a Co-Sn alloy phase. mdpi.com This allows for a detailed analysis of the phase composition of the alloy, complementing data from other structural analysis techniques like X-ray diffraction (XRD). mdpi.comresearchgate.net The technique is also effective for characterizing Co-Ag nanomaterials and investigating the influence of additives on the electrodeposition process for Co and Ni. ub.edursc.org

| Alloy System | Electrolyte Type | Key ASV/ALSV Findings | Reference |

| Co-Mn | Acidic Gluconate | Indicated the formation of a solid solution of Mn in Co. | tandfonline.com |

| Co-Sn | Gluconate | Revealed distinct dissolution peaks for pure Co and Co from the Co-Sn alloy phase, allowing for phase analysis. | mdpi.com |

| Co-Cr | Gluconate-Formate | Used alongside XRD to examine the structure of the deposited alloys. | researchgate.net |

| Co-Ag | Gluconate | Proven useful in the characterization of the deposited alloys. | ub.edu |

Electrochemical Impedance Spectroscopy (EIS) for Interface Characterization

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for investigating the electrode-electrolyte interface. By applying a small sinusoidal AC potential and measuring the current response over a range of frequencies, EIS provides information about processes such as charge transfer resistance, double-layer capacitance, and diffusion.

In systems containing this compound, EIS has been used to study the electrodeposition of cobalt-containing materials. For instance, in the development of ruthenium-cobalt alloy electrocatalysts derived from cobalt gluconate, EIS measurements were performed to characterize the electrochemical properties. rsc.org The resulting Nyquist plots are analyzed using equivalent electrical circuits to determine parameters like the solution resistance (Rs) and the charge transfer resistance (Rct). rsc.org The Rct value is particularly important as it relates to the kinetics of the electron transfer reactions at the interface. rsc.org EIS is also mentioned as a characterization technique for Co-Mn alloys electrodeposited from gluconate baths. semanticscholar.org While detailed studies focusing solely on this compound are not extensively reported, the principles are widely applied in related systems to understand reaction mechanisms and interfacial phenomena. researchgate.netmdpi.comscielo.br

| Parameter | Description | Significance | Reference |

| Rs | Solution Resistance | Represents the resistance of the electrolyte and the intrinsic resistance of the active materials. | rsc.org |

| Rct | Charge Transfer Resistance | Corresponds to the resistance of the electrochemical reaction at the electrode surface; a smaller Rct indicates faster kinetics. | rsc.org |

| Cdl | Double-Layer Capacitance | Relates to the capacitance of the ionic layer that forms at the electrode-electrolyte interface. | rsc.org |

Electrocatalytic Applications

Materials derived from this compound have shown significant promise in the field of electrocatalysis. These materials can act as efficient catalysts for important electrochemical reactions, such as water splitting (both oxygen evolution reaction, OER, and hydrogen evolution reaction, HER) and the oxidation of organic molecules.

For example, cobalt oxides electrodeposited anodically from an alkaline bath containing Co-gluconate complexes have been investigated for their electrocatalytic properties. iaea.orgosti.gov These modified electrodes serve as effective sensing probes for the amperometric detection of aliphatic aldehydes. iaea.org

Cobalt-Gluconate Derived Materials for Oxygen Reduction Reactions

The quest for efficient and cost-effective electrocatalysts for the oxygen reduction reaction (ORR) is a critical aspect of advancing electrochemical energy conversion technologies. Materials derived from cobalt gluconate have emerged as promising non-precious metal catalysts in this field.

One approach involves the synthesis of cobalt sulfide (B99878) (Co9S8) nanocrystals encapsulated within nitrogen and sulfur dual-doped micro/mesoporous carbon spheres (Co9S8/N,S-MCS). nih.gov This material is fabricated through a process of annealing and high-temperature vulcanization of a cobalt-gluconate-derived precursor. nih.gov The vulcanization temperature plays a crucial role in the formation of high-density Co9S8 nanocrystals within the carbon matrix. nih.gov These materials exhibit notable electrocatalytic activity for the ORR, a critical reaction in fuel cells and metal-air batteries. nih.gov The strong chemical bonding between cobalt, nitrogen, and carbon is considered important for enhancing this activity. rsc.org

Another strategy involves creating a cobalt and nitrogen-doped carbonaceous material by pyrolyzing a mixture of a cobalt complex (derived from cobalt gluconate), nanocellulose, and dopamine. mdpi.com To further enhance the nitrogen content, urea (B33335) can be incorporated into the mixture. mdpi.com The resulting material, when pyrolyzed under a nitrogen atmosphere, contains dispersed metal oxides within a carbonaceous framework. mdpi.com X-ray diffraction (XRD) analysis of such materials has identified the primary cobalt phase as cobalt oxide (Co3O4), with a calculated average crystal size of approximately 20.3 nm. mdpi.com A distinct peak corresponding to graphitic carbon is also observed, indicating the formation of a carbon support structure during pyrolysis. mdpi.com

The electrochemical performance of these cobalt-doped carbonaceous materials has been investigated in acidic environments. mdpi.com Cyclic voltammetry (CV) studies in an oxygen-saturated 0.1 M H2SO4 electrolyte solution revealed an ORR peak at 0.30 V (versus a reversible hydrogen electrode), accompanied by a high current density. mdpi.com Rotating disk electrode (RDE) experiments have supported a four-electron reduction pathway for oxygen to water, highlighting the efficiency of these catalysts. mdpi.com The even distribution of elements throughout the material, as confirmed by Energy Dispersive X-ray Spectroscopy (EDS), contributes to its catalytic performance. mdpi.com

Table 1: Electrochemical Performance of Cobalt-Gluconate Derived ORR Catalysts

| Catalyst Material | Synthesis Highlights | Key Findings | ORR Peak Potential (vs. RHE) |

|---|---|---|---|

| Co9S8/N,S-MCS | Annealing and high-temperature vulcanization of a cobalt-gluconate precursor. nih.gov | Formation of high-density Co9S8 nanocrystals encapsulated in dual-doped carbon spheres. nih.gov | Not specified |

| Cobalt and Nitrogen-Doped Carbonaceous Material | Pyrolysis of a cobalt complex, nanocellulose, and dopamine. mdpi.com | Dispersed cobalt oxide (Co3O4) in a carbonaceous framework; demonstrates a four-electron oxygen reduction pathway. mdpi.com | 0.30 V in 0.1 M H2SO4 mdpi.com |

Electrocatalysis of Organic Molecule Oxidation (e.g., Ethylene (B1197577) Glycol)

Cobalt-based materials, including those derived from cobalt gluconate, have shown potential in the electrocatalytic oxidation of small organic molecules like ethylene glycol. This process is relevant for direct alcohol fuel cells and the electrosynthesis of valuable chemicals.

Cobalt oxide nanofibers (CoxOy NFs) have been synthesized and tested for their electrocatalytic activity towards ethylene glycol oxidation in an alkaline medium. nsmsi.ir These nanofibers, prepared by electrospinning a solution of cobalt acetate (B1210297) and polyvinyl alcohol followed by thermal treatment, possess a cubic crystalline phase. nsmsi.ir When modified on a carbon paste electrode (CoxOy/CPE), they demonstrate the ability to catalyze the oxidation of ethylene glycol. nsmsi.ir

The mass loading of the catalyst on the electrode surface can significantly influence the efficiency of ethylene glycol oxidation. xmu.edu.cn Studies using cobalt oxide (Co3O4) on a graphite (B72142) paper electrode have shown that increasing the catalyst loading provides more electrochemically active sites. xmu.edu.cn This increased loading has a positive effect on ethylene glycol oxidation at lower oxidation potentials. xmu.edu.cn However, the improvement is less significant at higher oxidation potentials. xmu.edu.cn

Table 2: Cobalt-Based Catalysts for Ethylene Glycol Oxidation

| Catalyst | Substrate | Key Observation |

|---|---|---|

| Cobalt Oxide Nanofibers (CoxOy NFs) | Carbon Paste Electrode | Demonstrates electrocatalytic ability for ethylene glycol oxidation in an alkaline medium. nsmsi.ir |

| Cobalt Oxide (Co3O4) | Graphite Paper Electrode | Increased mass loading enhances oxidation at low potentials by providing more active sites. xmu.edu.cn |

Sensors and Detection Platforms Based on Cobalt-Gluconate Modified Electrodes

Modified electrodes incorporating cobalt-based materials, sometimes synthesized from cobalt gluconate precursors, are utilized in the development of electrochemical sensors for the detection of various analytes.

For instance, a non-enzymatic carbohydrate sensor has been developed using a multiwalled carbon nanotube-modified electrode that incorporates a Co-gluconate complex. orcid.org This indicates the potential for direct application of the complex in sensor fabrication.

More commonly, cobalt oxides derived from precursors are used. Cobalt oxide nanorod-modified glassy carbon electrodes (Co3O4NR-GCE) have been employed for the simultaneous and selective detection of hydroquinone (B1673460) and catechol. mdpi.com These nanorods, with an average size of 16 nm, exhibit high electrocatalytic activity and a large surface area. mdpi.com The modified electrode shows well-defined oxidation peaks for both hydroquinone and catechol at 0.152 V and 0.254 V, respectively, allowing for their simultaneous determination. mdpi.com

Similarly, cobalt oxide nanoparticle-modified glassy carbon electrodes (CoONPs/GCE) have been developed for the rapid sensing of 4-nitrophenol. ksu.edu.sa The unique properties of cobalt oxide, including its band gap and electrical conductivity, contribute to its sensing capabilities. ksu.edu.sa Furthermore, cobalt oxide-modified electrodes decorated with gold nanoparticles have been used for the sensitive detection of dopamine. dergipark.org.tr These sensors can achieve low detection limits, making them suitable for analyzing biological samples. dergipark.org.tr In another application, a disposable sensor based on a screen-printed electrode modified with cobalt nanoparticles has been developed for the on-site and rapid detection of phosphate (B84403) in hydroponic solutions. mdpi.com

Table 3: Performance of Cobalt-Based Electrochemical Sensors

| Sensor Platform | Analyte(s) | Key Performance Metrics |

|---|---|---|

| Co3O4 Nanorod-Modified GCE | Hydroquinone and Catechol | Oxidation peak for Hydroquinone: 0.152 V; Oxidation peak for Catechol: 0.254 V. mdpi.com |

| CoO Nanoparticle-Modified GCE | 4-Nitrophenol | Capable of rapid detection of 4-nitrophenol. ksu.edu.sa |

| Cobalt Oxide/Gold Nanoparticle-Modified GCE | Dopamine | Linear detection range: 6.00×10⁻⁸ to 7.15×10⁻⁶ M; Detection limit: 2.0×10⁻⁸ M. dergipark.org.tr |

| Cobalt Nanoparticle-Modified Screen-Printed Electrode | Phosphate | Sensitivity: 33 mV/decade; Linear range: 10⁻¹–10⁻⁴.⁵⁶ mol/L. mdpi.com |

Catalytic Activities Involving Cobaltous Gluconate and Its Derivatives

Heterogeneous Catalysis Using Cobalt Gluconate Precursors

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants. Cobaltous gluconate is primarily used as a precursor material, which, through processes like pyrolysis, is transformed into catalytically active materials or supports. This method leverages the compound as both a carbon source and a source for cobalt metal nanoparticles that are crucial for the catalytic process.

A significant application of this compound is in the synthesis of graphitic carbon nanostructures (GCNs). made-in-china.combohrium.com These materials are highly valued as supports for metal catalysts due to their high surface area, conductivity, and stability. A facile, single-step method involves the heat treatment of cobalt(II) gluconate at high temperatures (900-1000 °C) under an inert atmosphere. made-in-china.combohrium.com This process includes the pyrolysis of the organic gluconate into amorphous carbon, the conversion of Co²⁺ ions into metallic cobalt nanoparticles, and finally, the catalytic conversion of the amorphous carbon into graphitic structures by these newly formed cobalt nanoparticles. made-in-china.combohrium.com

These GCNs, which can form structures like nanocapsules and nanopipes, exhibit high crystallinity. made-in-china.com They serve as excellent supports for platinum nanoparticles, leading to electrocatalysts with a large electrochemical surface area (up to 90 m² g⁻¹ Pt) and high activity for methanol (B129727) electrooxidation. made-in-china.com Research has shown that catalysts using these GCNs as supports demonstrate better stability compared to commercial Pt/C catalysts, particularly for the oxygen reduction reaction in fuel cells. Current time information in Bangalore, IN. The use of cobalt gluconate provides a distinct advantage by supplying both the metal catalyst for graphitization and the carbon source in one precursor. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Precursor | Cobalt(II) gluconate | made-in-china.combohrium.comresearchgate.net |

| Synthesis Method | Single-step heat treatment (pyrolysis) under an inert atmosphere. | made-in-china.combohrium.com |

| Synthesis Temperature | 900 °C to 1000 °C | made-in-china.combohrium.com |

| Resulting Structures | Graphitic carbon nanostructures (e.g., nanocapsules, nanopipes). | made-in-china.com |

| Key Application | Support for platinum nanoparticle electrocatalysts. | made-in-china.comCurrent time information in Bangalore, IN. |

| Performance Metric | High electrocatalytical surface area, up to 90 m² g⁻¹ Pt. | made-in-china.com |

| Catalytic Activity | High activity towards methanol electrooxidation and enhanced stability for oxygen reduction reaction. | made-in-china.comCurrent time information in Bangalore, IN. |

Homogeneous Catalysis by Cobalt-Gluconate Complexes

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically in a solution. While many soluble cobalt complexes are known to be effective homogeneous catalysts for a variety of organic transformations like hydrogenations and hydroformylation, the specific use of cobalt-gluconate complexes in this context is not extensively documented in available research. nih.govwikipedia.org The catalytic activity of homogeneous cobalt complexes is often dependent on the ligand environment, which influences the metal center's reactivity and stability. nih.gov For instance, cobalt complexes with pincer-type or phosphine (B1218219) ligands have shown significant catalytic activity in reactions such as the hydrogenation of esters and nitriles. nih.gov Although this compound is soluble in water, its role appears more established as a precursor for heterogeneous systems rather than as a direct homogeneous catalyst. americanelements.commdpi.com

Role of Cobalt Doping in Tuning Catalytic Performance

Doping, or the intentional introduction of impurities into a material, is a key strategy for modifying the electronic structure and, consequently, the catalytic performance of cobalt-based catalysts. mdpi.com Adding a second metal can create synergistic effects, leading to enhanced activity, selectivity, and stability compared to the monometallic catalyst. nih.gov The presence of a dopant can influence the reduction temperature of cobalt oxides and the dispersion of the active metal particles. mdpi.comspu.edu

A notable example of performance tuning is the doping of cobalt catalysts with tungsten for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines, which are important intermediates in pharmaceuticals and agrochemicals. spu.educymitquimica.comacs.org Bimetallic cobalt-tungsten (CoW) nanoparticles embedded in a carbon matrix (CoW@C) have demonstrated superior catalytic performance compared to their monometallic cobalt counterparts (Co@C). spu.educymitquimica.comacs.org

These CoW@C catalysts are prepared via a hydrothermal carbon-coating method followed by pyrolysis. spu.educymitquimica.com The resulting nanoparticles often have a core-shell structure with a metallic cobalt core and a tungsten-enriched shell, which may include Co₇W₆ alloyed structures. spu.educymitquimica.comacs.org The presence of these CoW alloyed species is credited with the enhanced catalytic activity and selectivity. spu.eduacs.org The doping with tungsten influences the reduction profile of the cobalt species and promotes a more efficient interaction between the metals, which likely boosts the surface reaction required for hydrogenation. spu.edu

| Catalyst | Key Structural Feature | Catalytic Performance | Reference |

|---|---|---|---|

| Co@C (monometallic) | Cobalt nanoparticles on carbon support. | Lower activity and requires harsher conditions. | acs.org |

| CoW@C (bimetallic) | CoW alloyed structures; multishell core-shell nanoparticles. | Superior catalytic performance and selectivity under mild conditions (<100 °C, <8 bar H₂). | spu.educymitquimica.comacs.org |

Bioinspired Catalysis (e.g., Non-Enzymatic Glucose Detection Analogy)

Bioinspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymes using synthetic materials. The electrocatalytic oxidation of glucose on the surface of cobalt-based materials serves as a strong analogy for such processes. This is particularly relevant in the development of non-enzymatic glucose sensors, which rely on the direct catalytic oxidation of glucose. nih.gov

Cobalt oxides (e.g., Co₃O₄), which can be derived from precursors like this compound, are effective for this purpose. nih.gov The catalytic mechanism involves the redox couple of cobalt ions (Co²⁺/Co³⁺ or Co³⁺/Co⁴⁺). mdpi.comnih.gov In an alkaline solution, the cobalt oxide surface catalyzes the oxidation of glucose to products like gluconolactone (B72293) and subsequently gluconate. americanelements.com This process generates an electrical signal proportional to the glucose concentration. The effectiveness of these materials is attributed to their excellent catalytic activity, controllable morphology, and large specific surface areas which provide abundant active sites for the reaction. nih.gov This application demonstrates a fundamental catalytic principle where a cobalt-based material facilitates a specific oxidation reaction, mirroring the function of enzymes like glucose oxidase but in a non-biological system.

Applications in Advanced Materials Science

Fabrication of Graphitic Carbon Nanomaterials

A significant application of cobaltous gluconate is in the synthesis of graphitic carbon nanostructures (GCNs). Researchers have developed a straightforward, single-step method for producing these materials through the heat treatment of cobalt(II) gluconate under an inert atmosphere. mdpi.comekb.egresearchgate.net

The process involves the pyrolysis of the organic gluconate salt, which transforms it into amorphous carbon. Simultaneously, the Co(II) ions are converted first to cobalt oxide (CoO) and then reduced by the surrounding carbon to form metallic cobalt nanoparticles. mdpi.comekb.eg These in-situ formed nanoparticles act as catalysts, facilitating the conversion of the amorphous carbon into highly structured graphitic forms. mdpi.com The synthesis is typically carried out at high temperatures, as detailed in the table below.

| Parameter | Description | Source |

| Precursor | Cobalt(II) gluconate | mdpi.comresearchgate.net |

| Process | Solid-phase pyrolysis under inert atmosphere | mdpi.comekb.eg |

| Temperature | 900°C to 1000°C | mdpi.comekb.egresearchgate.net |

| Mechanism | 1. Pyrolysis of gluconate to amorphous carbon.2. Formation of CoO, then reduction to metallic Co nanoparticles.3. Catalytic graphitization of amorphous carbon by Co nanoparticles. | mdpi.comekb.eg |

| Post-treatment | Oxidative treatment (e.g., with KMnO4) to remove amorphous carbon and metal particles. | mdpi.comekb.eg |

The GCNs produced from the pyrolysis of this compound predominantly take the form of carbon nanocapsules and nanopipes. mdpi.comekb.eg These structures are characterized by their high degree of crystallinity, a fact confirmed through various analytical techniques including Transmission Electron Microscopy (TEM), Selected Area Electron Diffraction (SAED), X-ray Diffraction (XRD), and Raman analysis. mdpi.comekb.eg

These highly crystalline nanostructures have proven to be effective supports for metallic nanoparticles used in catalysis. For instance, they have been successfully used as supports for platinum nanoparticles. mdpi.com The resulting electrocatalysts demonstrate a high dispersion of platinum, with mean particle sizes between 2.5 and 3.2 nm, and exhibit a large electrocatalytical surface area of up to 90 m² per gram of platinum. mdpi.comekb.eg These catalysts show high activity for methanol (B129727) electrooxidation, highlighting the practical utility of the carbon nanomaterials derived from cobalt gluconate. mdpi.com

Development of Functional Coatings

This compound is also a key component in the electrodeposition of advanced functional coatings, lending unique properties to the resulting surfaces.

Cobalt-gluconate baths are utilized in the electrodeposition of cobalt-silicon carbide (Co-nSiC) nanocomposite coatings. researchgate.netuwe.ac.uk These coatings are fabricated using techniques such as pulse reverse plating (PRP), which allows for the co-deposition of silicon carbide nanoparticles within a metallic cobalt matrix. researchgate.net The gluconate in the plating bath acts as a complexing agent, influencing the deposition process.

Research has shown that the inclusion of an anionic surfactant in the cobalt-gluconate bath can significantly enhance the incorporation of SiC nanoparticles into the coating when combined with the PRP technique. researchgate.net The parameters of the plating process, such as the duration of the cathodic cycle, have a direct impact on the final particle content of the nanocomposite coating.

| Plating Technique | Bath Component | Additive | Key Finding | Source |

| Pulse Reverse Plating (PRP) | Cobalt-gluconate | Anionic Surfactant | Increased SiC nanoparticle content in the cobalt matrix compared to Direct Current (DC) plating. | researchgate.net |

| Pulse Reverse Plating (PRP) | Cobalt-gluconate | Anionic Surfactant | Shorter cathodic cycle times (30s vs. 240s) resulted in higher SiC content in the coating. | researchgate.net |

Cobalt Oxide Nanomaterials for Energy Applications

The thermal decomposition of this compound is a viable route to producing cobalt oxide (Co₃O₄) nanomaterials, which are of significant interest for energy applications. mdpi.compreprints.org These materials can be applied as selective coatings for high-temperature solar collectors, where they offer superior performance compared to traditional black chrome coatings. preprints.org The synthesis process allows for the creation of Co₃O₄ nanoparticles that can be embedded into materials like silicone rubber to create solar selective absorbers. ekb.eg These composites exhibit high solar absorbance (around 91%) and low thermal emittance (around 8.7%), making them efficient for solar thermal applications. ekb.eg

Cobalt oxide nanomaterials derived from cobalt-containing precursors like cobalt gluconate complexes are effective in photoelectrochemical (PEC) water-splitting. mdpi.compreprints.orgmdpi.com The Co₃O₄ phase, in particular, demonstrates the best photocatalytic properties for this reaction. mdpi.comresearchgate.net